molecular formula C17H17FN6O2S B2372676 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013755-74-2

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B2372676
CAS RN: 1013755-74-2
M. Wt: 388.42
InChI Key: DYAPUXGABPDIGB-UHFFFAOYSA-N
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Description

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and has been studied extensively to understand its mechanism of action and potential advantages in lab experiments.

Scientific Research Applications

Antimicrobial Activity

Compounds containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which are structurally similar to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, have been synthesized and screened for in vitro antimicrobial activity against various bacteria, including gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).

Sulfonamide Derivatives Synthesis

Sulfonamide derivatives of heterocyclic compounds are targeted for their specific biological activities and are used as inhibitors of human carbonic anhydrases involved in various biochemical processes. The synthesis of sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines has been explored due to their potential to bind active sites of carbonic anhydrases and inhibit their activity (L. A. Komshina et al., 2020).

Anticancer Evaluation

Polyfunctional substituted 1,3-thiazoles with a piperazine substituent, structurally related to the compound , have been studied for their anticancer activity against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, and others (Kostyantyn Turov, 2020).

Synthesis of Heterocyclic Systems

Reactions involving 6-aryl-4-pyrazol-1-yl-pyridazin-3-one, a compound structurally related to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, have been used to synthesize various heterocyclic systems with anticipated biological activities (A. S. Youssef et al., 2005).

Novel Bacterial Biofilm and MurB Inhibitors

Derivatives of pyrazoles linked via piperazine moiety have been synthesized and shown to be potent inhibitors of bacterial biofilm and MurB, an essential enzyme in bacterial cell wall synthesis (Ahmed E. M. Mekky, S. Sanad, 2020).

Synthesis and Antimicrobial Activity of New Heterocycles

Synthesis of new heterocyclic compounds containing a sulfonamido moiety, including pyran, pyridine, and pyridazine derivatives, have been explored for their use as antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

properties

IUPAC Name

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2S/c18-14-4-1-2-5-15(14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-3-8-19-24/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAPUXGABPDIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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